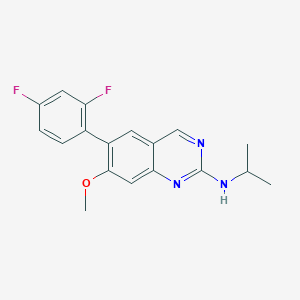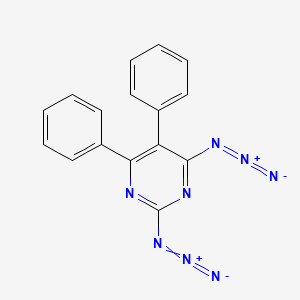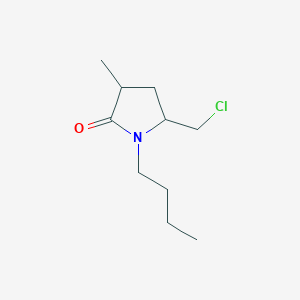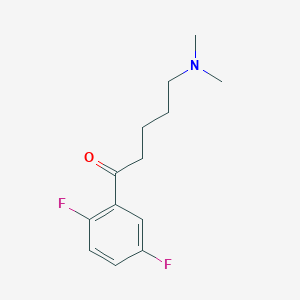
2-Quinazolinamine, 6-(2,4-difluorophenyl)-7-methoxy-N-(1-methylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2,4-ジフルオロフェニル)-7-メトキシ-N-(1-メチルエチル)-2-キナゾリンアミンは、キナゾリン系に属する合成有機化合物です。この化合物は、2,4-ジフルオロフェニル基、7位にメトキシ基、N-(1-メチルエチル)基で置換されたキナゾリンコアを含む複雑な構造を特徴としています。その潜在的な生物学的活性により、医薬品化学において注目されています。
準備方法
合成経路と反応条件
6-(2,4-ジフルオロフェニル)-7-メトキシ-N-(1-メチルエチル)-2-キナゾリンアミンの合成は、通常、容易に入手可能な出発物質から始まる複数の段階を伴います。一般的な合成経路には、次のものがあります。
キナゾリンコアの形成: これは、アントラニル酸誘導体とホルムアミドまたはギ酸との環化によって実現できます。
2,4-ジフルオロフェニル基の導入: この段階では、通常、適切なフッ素化ベンゼン誘導体を使用して求核置換反応が行われます。
メトキシ化: メトキシ基は、硫酸ジメチルまたはヨウ化メチルなどの試薬を用いたメチル化反応によって導入できます。
N-アルキル化:
工業的生産方法
この化合物の工業的生産には、同様の合成経路が使用されますが、大規模生産に最適化されています。これには、連続フロー反応器の使用、反応条件の高スループットスクリーニング、反応効率と収率を高める触媒の使用が含まれます。
化学反応の分析
反応の種類
6-(2,4-ジフルオロフェニル)-7-メトキシ-N-(1-メチルエチル)-2-キナゾリンアミンは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、過酸化水素またはm-クロロ過安息香酸などの酸化剤を使用して、キナゾリンN-オキシドを形成するために酸化できます。
還元: 還元反応では、水素化リチウムアルミニウムなどの還元剤を使用して、対応するアミン誘導体に変換できます。
置換: 特にフッ素化されたフェニル環では、アミンやチオールなどの求核試薬を使用して、求核置換反応を起こすことができます。
一般的な試薬と条件
酸化: 過酸化水素、m-クロロ過安息香酸。
還元: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム。
置換: アミン、チオール、塩基性または酸性条件下。
主な生成物
酸化: キナゾリンN-オキシド。
還元: アミン誘導体。
置換: 使用する求核試薬に応じて、さまざまな置換キナゾリン誘導体。
科学研究への応用
6-(2,4-ジフルオロフェニル)-7-メトキシ-N-(1-メチルエチル)-2-キナゾリンアミンは、いくつかの科学研究に応用されています。
化学: より複雑な分子の合成におけるビルディングブロックとして使用されます。
生物学: キナーゼやその他のシグナル伝達タンパク質の阻害など、酵素阻害剤としての可能性について調査されています。
医学: 抗癌、抗炎症、抗菌活性など、潜在的な治療効果が検討されています。
産業: 新しい材料の開発や、さまざまな医薬品の合成における前駆体として利用されています。
科学的研究の応用
2-Quinazolinamine, 6-(2,4-difluorophenyl)-7-methoxy-N-(1-methylethyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other signaling proteins.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and anti-microbial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of various pharmaceuticals.
作用機序
6-(2,4-ジフルオロフェニル)-7-メトキシ-N-(1-メチルエチル)-2-キナゾリンアミンの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。細胞シグナル伝達経路において重要な役割を果たす特定のキナーゼを阻害することが知られています。これらの酵素の活性部位に結合することで、その活性を阻害し、さまざまな生物学的プロセスの調節につながります。
類似の化合物との比較
類似の化合物
- 4-(3-ブロモアニリノ)-6,7-ジメトキシキナゾリン
- N-(3-クロロフェニル)-6,7-ジメトキシ-4-キナゾリンアニン
- 6,7-ジメトキシ-3-フェニルキノキサリン
独自性
6-(2,4-ジフルオロフェニル)-7-メトキシ-N-(1-メチルエチル)-2-キナゾリンアミンは、その特定の置換パターンにより、独自の生物学的活性と化学反応性を示すため、ユニークです。2,4-ジフルオロフェニル基と7位のメトキシ基の存在は、他のキナゾリン誘導体とは異なり、生物学的標的とのユニークな相互作用と、異なる薬理学的プロファイルにつながる可能性があります。
類似化合物との比較
Similar Compounds
- 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline
- N-(3-Chlorophenyl)-6,7-dimethoxy-4-quinazolinanine
- 6,7-Dimethoxy-3-phenylquinoxaline
Uniqueness
2-Quinazolinamine, 6-(2,4-difluorophenyl)-7-methoxy-N-(1-methylethyl)- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the 2,4-difluorophenyl group and the methoxy group at the 7th position differentiates it from other quinazoline derivatives, potentially leading to unique interactions with biological targets and distinct pharmacological profiles.
特性
CAS番号 |
914391-46-1 |
|---|---|
分子式 |
C18H17F2N3O |
分子量 |
329.3 g/mol |
IUPAC名 |
6-(2,4-difluorophenyl)-7-methoxy-N-propan-2-ylquinazolin-2-amine |
InChI |
InChI=1S/C18H17F2N3O/c1-10(2)22-18-21-9-11-6-14(17(24-3)8-16(11)23-18)13-5-4-12(19)7-15(13)20/h4-10H,1-3H3,(H,21,22,23) |
InChIキー |
ITZVTGRHQFSIPL-UHFFFAOYSA-N |
正規SMILES |
CC(C)NC1=NC2=CC(=C(C=C2C=N1)C3=C(C=C(C=C3)F)F)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,4-Naphthalenedione, 2-[(4-chlorophenyl)amino]-3-(phenylsulfinyl)-](/img/structure/B12609243.png)


![5-{[(2S)-3-Bromo-4-methyl-2-(trimethylsilyl)pent-3-en-1-yl]oxy}-5-oxopentanoate](/img/structure/B12609269.png)

![3-[4-(Benzyloxy)oxan-4-yl]-5-fluorophenol](/img/structure/B12609284.png)
![3-{5-[2-(2,5-Dioxopyrrolidin-1-yl)ethoxy]pyridin-2-yl}benzonitrile](/img/structure/B12609286.png)





propanedinitrile](/img/structure/B12609305.png)

